2,4-dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
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Overview
Description
2,4-Dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is a complex organic compound characterized by its unique chemical structure, which includes a dichlorobenzamide moiety and an imidazo[1,2-a]pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyrimidinyl core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or halides can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,4-Dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide has shown promise in various scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs.
Industry: It can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism by which 2,4-dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
2,4-Dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide: is structurally similar to other benzamide derivatives and imidazo[1,2-a]pyrimidinyl compounds.
2,4-Dichloro-N-(2-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide: This compound differs in the position of the imidazo[1,2-a]pyrimidinyl group.
2,4-Dichloro-N-(3-{imidazo[1,2-a]pyrimidin-3-yl}phenyl)benzamide: This compound has a different substitution pattern on the imidazo[1,2-a]pyrimidinyl ring.
Uniqueness: this compound stands out due to its specific structural features and potential applications. Its unique combination of functional groups allows for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
2,4-dichloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N4O/c20-13-5-6-15(16(21)10-13)18(26)23-14-4-1-3-12(9-14)17-11-25-8-2-7-22-19(25)24-17/h1-11H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCBDYUCNXTNNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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